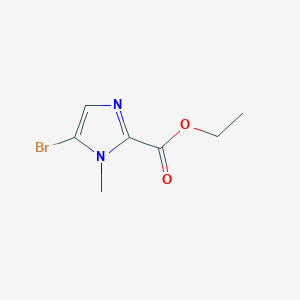
2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride
Descripción general
Descripción
“2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride” are not explicitly mentioned in the literature. Piperidine derivatives, in general, are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Analogues : Various analogues of 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride have been synthesized for different purposes. For example, the synthesis of 3,4-(methylenedioxy)phenylacetic acid using piperonal aldehyde demonstrates the versatility of related compounds in chemical synthesis (Han Xue-lian, 2007).
Pharmacological Synthesis : Compounds containing piperidine structures, similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been synthesized and evaluated as potential anticancer agents. This underscores the compound's relevance in the development of new pharmacological agents (A. Rehman et al., 2018).
Biological and Medicinal Research
Conformational Analysis : The conformational properties of compounds structurally related to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, such as its tropane analogues, have been studied using NMR spectroscopy. These studies are crucial for understanding their biological activity (A. Casy & J. Coates, 1974).
Potential in Alzheimer's Disease Treatment : Derivatives of piperidine, akin to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have shown promise as acetylcholinesterase inhibitors, potentially useful in treating Alzheimer's disease (H. Sugimoto et al., 1992).
Other Applications
Platelet Aggregation Inhibition : Certain piperidine derivatives have demonstrated the ability to inhibit blood platelet aggregation, a crucial aspect in cardiovascular research and therapy (J. M. Grisar et al., 1976).
Cannabinoid CB1 Receptor Modulation : Novel compounds, structurally similar to 2-(3-piperidinyl)ethyl 2-phenylacetate hydrochloride, have been investigated for their allosteric modulation of the cannabinoid CB1 receptor, highlighting the compound's potential in neuropharmacology (Martin R. Price et al., 2005).
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(11-13-5-2-1-3-6-13)18-10-8-14-7-4-9-16-12-14;/h1-3,5-6,14,16H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPZLUZVVHLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)









![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)